molecular formula C7H7FN2O2 B1309285 3-Fluoro-2-methyl-6-nitroaniline CAS No. 485832-96-0

3-Fluoro-2-methyl-6-nitroaniline

Cat. No.: B1309285
CAS No.: 485832-96-0
M. Wt: 170.14 g/mol
InChI Key: CRPZQUGQOPIFPQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-nitroaniline: is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position, a methyl group at the second position, and a nitro group at the sixth position. This compound is typically used in research and development within the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-2-methyl-6-nitroaniline can be achieved through a multi-step process involving nitration and reduction reactions. One common method involves the nitration of 3-fluoro-2-methylaniline to introduce the nitro group at the sixth position. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products:

    Reduction: 3-Fluoro-2-methyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methyl-6-nitroaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-6-nitroaniline depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by the reducing agent. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

    3-Fluoro-2-methylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-3-methyl-6-nitroaniline: Similar structure but with different substitution pattern, leading to different reactivity and properties.

    4-Fluoro-2-methyl-6-nitroaniline:

Uniqueness:

3-Fluoro-2-methyl-6-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the fluorine atom, makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

3-fluoro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPZQUGQOPIFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397036
Record name 3-fluoro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485832-96-0
Record name 3-fluoro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-methyl-6-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide (prepared from 47.2 g of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide, ca. 234 mmol) was suspended in water (220 ml) then treated with aqueous sodium hydroxide solution (12.5M, 110 ml, 1.37 mol). Tetrahydrofuran (110 ml) was added, then the mixture was heated to reflux for 5 hours, then evaporated (removing most of the tetrahydrofuran). The yellow solid was filtered off and washed with water until washing were non-alkaline. Drying in vacuo afforded a yellow solid (32.3 g, 81% over 2 steps) containing ˜13% isomer.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four

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